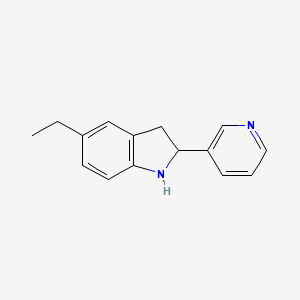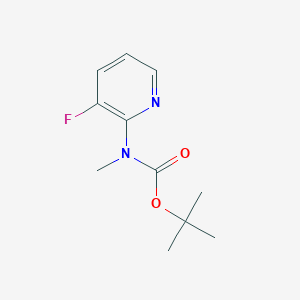
(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3-Cloro-4-fluorofenil)-1H-imidazol-2-il)metanamina: es un compuesto químico que presenta una combinación de grupos cloro, flúor e imidazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (5-(3-Cloro-4-fluorofenil)-1H-imidazol-2-il)metanamina generalmente implica los siguientes pasos:
Formación del anillo imidazol: El anillo imidazol se puede sintetizar mediante la condensación de glioxal, formaldehído y amoníaco o aminas primarias en condiciones ácidas o básicas.
Introducción de los grupos cloro y flúor: Los grupos cloro y flúor se pueden introducir mediante reacciones de sustitución aromática electrófila. Por ejemplo, la cloración y la fluoración se pueden lograr utilizando reactivos como el gas cloro y el gas flúor o sus derivados.
Unión del grupo metanamina: El grupo metanamina se puede introducir mediante reacciones de sustitución nucleófila, donde un grupo saliente adecuado es reemplazado por el grupo metanamina.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, donde el anillo imidazol o el grupo metanamina se oxidan para formar diversos productos.
Reducción: Las reacciones de reducción pueden reducir el anillo imidazol o los grupos cloro y flúor para formar diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, donde los grupos cloro o flúor son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, peróxido de hidrógeno y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Los reactivos como hidróxido de sodio, terc-butóxido de potasio y varios agentes halogenantes se utilizan comúnmente.
Principales productos formados:
Oxidación: Los productos pueden incluir N-óxidos de imidazol o derivados de metanamina oxidados.
Reducción: Derivados reducidos del anillo imidazol o productos deshalogenados.
Sustitución: Diversos derivados de imidazol sustituidos dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
Química:
Catálisis: El compuesto se puede utilizar como ligando en química de coordinación para formar complejos metálicos que actúan como catalizadores en diversas reacciones orgánicas.
Ciencia de materiales: Se puede incorporar a polímeros u otros materiales para impartir propiedades específicas como la fluorescencia o la conductividad.
Biología y Medicina:
Farmacología: El compuesto puede exhibir actividad biológica y se puede investigar su potencial como candidato a fármaco. Puede interactuar con enzimas o receptores específicos en el cuerpo.
Investigación bioquímica: Se puede utilizar como una sonda para estudiar vías y mecanismos bioquímicos.
Industria:
Síntesis química: El compuesto se puede utilizar como intermedio en la síntesis de otras moléculas complejas.
Agricultura: Se puede explorar su posible uso como pesticida o herbicida.
Mecanismo De Acción
El mecanismo de acción de (5-(3-Cloro-4-fluorofenil)-1H-imidazol-2-il)metanamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares:
- (4-Fluorofenil)metanamina
- (3-Cloro-4-fluorofenil)metanamina
- (2-Cloro-4-fluorofenil)metanamina
Comparación:
- Características estructurales únicas: La presencia de ambos grupos cloro y flúor en el anillo fenilo, junto con el anillo imidazol, hace que (5-(3-Cloro-4-fluorofenil)-1H-imidazol-2-il)metanamina sea único en comparación con otros compuestos similares.
- Reactividad: La combinación de estos grupos funcionales puede influir en la reactividad del compuesto y los tipos de reacciones que puede sufrir.
- Aplicaciones: La disposición específica de estos grupos también puede afectar la actividad biológica del compuesto y las posibles aplicaciones en diversos campos.
Propiedades
Fórmula molecular |
C10H9ClFN3 |
|---|---|
Peso molecular |
225.65 g/mol |
Nombre IUPAC |
[5-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9ClFN3/c11-7-3-6(1-2-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
Clave InChI |
BQOPBFKXGFWGDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)


